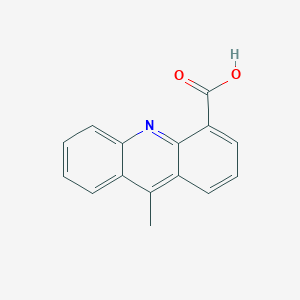![molecular formula C19H21N3O B12906290 3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole CAS No. 62078-65-3](/img/structure/B12906290.png)
3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole is a complex organic compound featuring an isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes or alkenes. For 3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole, a potential synthetic route could involve the reaction of a phenyl-substituted nitrile oxide with a suitable alkyne under mild conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. there is a growing interest in metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Isoxazole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects in various diseases.
Industry: Isoxazole derivatives are used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylisoxazole: A simpler isoxazole derivative with similar biological activities.
4-Phenylisoxazole: Another isoxazole derivative with potential therapeutic applications.
5-Phenylisoxazole: Known for its antimicrobial properties.
Uniqueness
3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole is unique due to the presence of the phenyl(1,2,2-trimethylhydrazinyl)methyl group, which can impart distinct chemical and biological properties compared to other isoxazole derivatives .
Propiedades
Número CAS |
62078-65-3 |
|---|---|
Fórmula molecular |
C19H21N3O |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
1,1,2-trimethyl-2-[phenyl-(3-phenyl-1,2-oxazol-4-yl)methyl]hydrazine |
InChI |
InChI=1S/C19H21N3O/c1-21(2)22(3)19(16-12-8-5-9-13-16)17-14-23-20-18(17)15-10-6-4-7-11-15/h4-14,19H,1-3H3 |
Clave InChI |
YXYYGMVUSYXELT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N(C)C(C1=CC=CC=C1)C2=CON=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
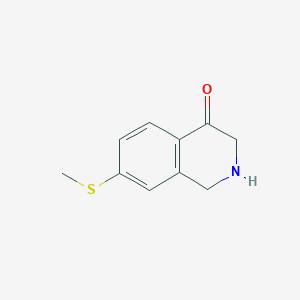
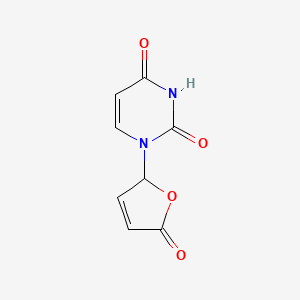
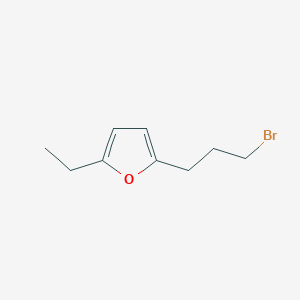
![3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12906275.png)
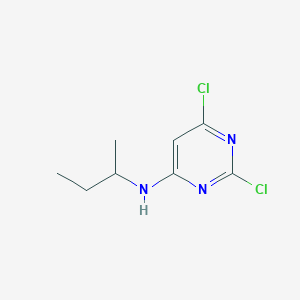
![2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12906282.png)
